molecular formula C20H29BN2O5S B13722496 Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide

Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide

Cat. No.: B13722496
M. Wt: 420.3 g/mol
InChI Key: NDQJMWWNFJZKMI-UHFFFAOYSA-N
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Description

Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide is a complex organic compound with a unique structure that combines cyclopropane, sulfonic acid, pyrrolidine, and dioxaborolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the sulfonic acid group, and the coupling of the pyrrolidine and dioxaborolane moieties. Common synthetic routes may include:

    Cyclopropanation: Formation of the cyclopropane ring using reagents such as diazomethane or Simmons-Smith reagent.

    Sulfonation: Introduction of the sulfonic acid group through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling Reactions: Coupling of the pyrrolidine and dioxaborolane moieties using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanesulfonic acid derivatives: Compounds with similar cyclopropane and sulfonic acid moieties.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-dione.

    Dioxaborolane derivatives: Compounds with the dioxaborolane moiety, such as pinacolborane.

Uniqueness

Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide is unique due to its combination of structural features, which confer specific chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in synthesis make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H29BN2O5S

Molecular Weight

420.3 g/mol

IUPAC Name

N-[3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

InChI

InChI=1S/C20H29BN2O5S/c1-19(2)20(3,4)28-21(27-19)15-11-14(18(24)23-9-5-6-10-23)12-16(13-15)22-29(25,26)17-7-8-17/h11-13,17,22H,5-10H2,1-4H3

InChI Key

NDQJMWWNFJZKMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NS(=O)(=O)C3CC3)C(=O)N4CCCC4

Origin of Product

United States

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